molecular formula C9H20ClN3O B6243452 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride CAS No. 2402830-51-5

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride

Cat. No. B6243452
CAS RN: 2402830-51-5
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride, commonly known as 3,3-DMU, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a molecular weight of 187.66 g/mol and a melting point of 192-194°C. 3,3-DMU is a white crystalline solid with a slightly bitter taste and is soluble in water and alcohol. It is a versatile compound and has been used in various fields such as biochemistry, physiology, pharmacology, and toxicology.

Scientific Research Applications

3,3-DMU has been widely used in scientific research due to its versatile properties. It has been used as a substrate in enzyme kinetics, a reagent in organic synthesis, and a ligand in protein-ligand binding studies. It has also been used as an inhibitor of enzymes such as phosphodiesterases, proteases, and cyclooxygenases. 3,3-DMU has been used to study the effects of drugs on the nervous system and to investigate the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3,3-DMU is not fully understood. However, it is believed to act as an inhibitor of enzymes such as phosphodiesterases, proteases, and cyclooxygenases. It is also believed to act as a substrate in enzyme kinetics and a ligand in protein-ligand binding studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-DMU are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase and to have a stimulatory effect on the nervous system. It has also been shown to have an inhibitory effect on the enzyme phosphodiesterase and to have an effect on the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3-DMU in laboratory experiments is its versatility. It can be used as an enzyme inhibitor, substrate, or ligand in various biochemical and physiological studies. It is also relatively inexpensive and easy to obtain. However, it is important to note that 3,3-DMU is a synthetic compound and its long-term use may have adverse effects on the body.

Future Directions

There are several potential future directions for the use of 3,3-DMU in scientific research. These include further investigations into its mechanism of action, its effects on other enzymes and proteins, and its use as a tool to study the effects of drugs on the nervous system. Additionally, further research into its effects on biochemical and physiological processes could provide useful insights into the development of new drugs and treatments. Other potential future directions include its use in drug delivery systems and as a tool to study the effects of environmental toxins.

Synthesis Methods

3,3-DMU is synthesized by reacting 1-methyl-4-piperidinol with 3,3-dimethyl-1-bromo-urea in an aqueous medium. The reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves the reaction of 3,3-dimethylbutan-2-one with methylamine to form 3,3-dimethyl-1-(methylamino)butan-2-one, which is then reacted with 1-methylpiperidine-4-carboxylic acid to form the desired product.", "Starting Materials": [ "3,3-dimethylbutan-2-one", "methylamine", "1-methylpiperidine-4-carboxylic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3,3-dimethylbutan-2-one is reacted with excess methylamine in the presence of hydrochloric acid to form 3,3-dimethyl-1-(methylamino)butan-2-one.", "Step 2: The resulting product from step 1 is then reacted with 1-methylpiperidine-4-carboxylic acid in the presence of sodium hydroxide to form 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride.", "Step 4: The product is then isolated by extraction with diethyl ether and washed with water to obtain the final product." ] }

CAS RN

2402830-51-5

Product Name

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride

Molecular Formula

C9H20ClN3O

Molecular Weight

221.7

Purity

0

Origin of Product

United States

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